Cas no 108354-48-9 (2-Amino-3,4-dimethylimidazo4,5-fquinoxaline)

2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline is a heterocyclic aromatic compound of significant interest in chemical research, particularly in studies involving mutagenicity and carcinogenicity. Its structural features, including the fused imidazole and quinoxaline rings, make it a valuable intermediate in the synthesis of complex organic molecules. This compound is often utilized in biochemical and toxicological research to investigate the mechanisms of DNA adduct formation and metabolic activation pathways. Its well-defined chemical properties and stability under controlled conditions ensure reproducibility in experimental applications. Researchers value this compound for its role in advancing understanding of polycyclic aromatic amine toxicity and its potential implications in environmental and health sciences.
2-Amino-3,4-dimethylimidazo4,5-fquinoxaline structure
108354-48-9 structure
Product Name:2-Amino-3,4-dimethylimidazo4,5-fquinoxaline
CAS No:108354-48-9
MF:C11H11N5
MW:213.238540887833
CID:192584
PubChem ID:115103
Update Time:2025-06-08

2-Amino-3,4-dimethylimidazo4,5-fquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 3H-Imidazo[4,5-f]quinoxalin-2-amine,3,4-dimethyl-
    • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline
    • 3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine
    • 4-MEIQX
    • 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOXALINE
    • 3,4-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine
    • 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-
    • 2-amino-3,4-dimethyl-imidazo[4,5-f]quinoxaline
    • 108354-48-9
    • 3,4-Dimethyl-3H-imidazo(4,5-f)quinoxalin-2-amine
    • 4-Methyl-iqx
    • DTXSID20148519
    • CCRIS 6402
    • 2-Amino-3,4-dimethylimidazo4,5-fquinoxaline
    • Inchi: 1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)
    • InChI Key: NCJALZQHQFQOPX-UHFFFAOYSA-N
    • SMILES: N1(C)C(N)=NC2C3C(C=C(C)C1=2)=NC=CN=3

Computed Properties

  • Exact Mass: 213.10163
  • Monoisotopic Mass: 213.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.47
  • Boiling Point: 472.7°Cat760mmHg
  • Flash Point: 239.7°C
  • Refractive Index: 1.776
  • PSA: 69.62
  • LogP: 1.33720

2-Amino-3,4-dimethylimidazo4,5-fquinoxaline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A605250-5mg
2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline
108354-48-9
5mg
$ 207.00 2023-04-19
TRC
A605250-50mg
2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline
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$ 1642.00 2023-04-19
TRC
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$ 12800.00 2023-09-08

Additional information on 2-Amino-3,4-dimethylimidazo4,5-fquinoxaline

Comprehensive Overview of 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline (CAS No. 108354-48-9)

2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline (CAS No. 108354-48-9) is a heterocyclic organic compound belonging to the class of imidazoquinoxaline derivatives. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, biochemical studies, and material science. Its unique molecular structure, featuring fused imidazole and quinoxaline rings, makes it a subject of interest for researchers exploring novel therapeutic agents and advanced functional materials.

One of the most frequently searched questions about 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline is its role in cancer research. Studies suggest that derivatives of this compound may exhibit anticancer properties, particularly in targeting specific enzyme pathways involved in tumor growth. Researchers are also investigating its potential as a fluorescence probe for bioimaging applications, owing to its stable photophysical characteristics. These applications align with the growing demand for precision medicine and non-invasive diagnostic tools in modern healthcare.

Another hot topic related to CAS No. 108354-48-9 is its synthesis and structural optimization. Organic chemists are exploring efficient synthetic routes to produce this compound with high purity and yield, often leveraging microwave-assisted synthesis or catalytic methods to reduce environmental impact. The compound’s structure-activity relationship (SAR) is also a key focus, as minor modifications to its methyl groups or amino substituents can significantly alter its biological activity. This aligns with the broader trend of green chemistry and sustainable drug development.

In the field of material science, 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline is being studied for its potential use in organic electronics. Its conjugated ring system and electron-rich nature make it a candidate for organic semiconductors or light-emitting diodes (OLEDs). With the rise of flexible electronics and wearable technology, this compound could play a role in developing next-generation optoelectronic devices.

Safety and toxicological profiles of CAS No. 108354-48-9 are also critical considerations for researchers. While not classified as hazardous under current regulations, proper handling protocols are recommended to ensure workplace safety. The compound’s stability under various conditions (e.g., pH, temperature) is another area of interest, particularly for formulation scientists working on drug delivery systems.

In summary, 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline represents a versatile compound with multidisciplinary applications. From drug discovery to advanced materials, its study addresses several cutting-edge scientific challenges. As research progresses, this compound may unlock new opportunities in personalized medicine, sustainable chemistry, and emerging technologies, making it a valuable subject for ongoing investigation.

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